molecular formula C17H24N2O3 B2706840 1-(Prop-2-yn-1-yl)-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine CAS No. 1240801-64-2

1-(Prop-2-yn-1-yl)-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine

Cat. No. B2706840
CAS RN: 1240801-64-2
M. Wt: 304.39
InChI Key: UJJQKDCOWADRHN-UHFFFAOYSA-N
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Description

1-(Prop-2-yn-1-yl)-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine, also known as PTTMP, is a chemical compound with potential applications in scientific research. It is a piperazine derivative with a unique structure that makes it suitable for various types of studies.

Mechanism of Action

The mechanism of action of 1-(Prop-2-yn-1-yl)-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine is not fully understood, but it is believed to act as a partial agonist for serotonin receptors. It has been shown to have a high affinity for 5-HT1A and 5-HT2A receptors, which are involved in the regulation of mood and anxiety. 1-(Prop-2-yn-1-yl)-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine may also affect other neurotransmitter systems, such as dopamine and norepinephrine.
Biochemical and Physiological Effects:
1-(Prop-2-yn-1-yl)-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine has been shown to have a range of biochemical and physiological effects. In animal studies, it has been shown to reduce anxiety-like behavior and increase social interaction. 1-(Prop-2-yn-1-yl)-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine has also been shown to have antidepressant-like effects in rodents. It may also have potential as a cognitive enhancer, as it has been shown to improve memory in animal studies.

Advantages and Limitations for Lab Experiments

One advantage of 1-(Prop-2-yn-1-yl)-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine is its unique structure, which makes it suitable for various types of studies. It has a high affinity for serotonin receptors, which makes it a potential candidate for the development of new drugs targeting these receptors. However, one limitation of 1-(Prop-2-yn-1-yl)-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine is its potential toxicity. Further studies are needed to determine the safety profile of this compound.

Future Directions

There are several future directions for the study of 1-(Prop-2-yn-1-yl)-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine. One direction is the development of new drugs based on the structure of 1-(Prop-2-yn-1-yl)-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine. Another direction is the study of the biochemical and physiological effects of 1-(Prop-2-yn-1-yl)-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine in humans. Further studies are also needed to determine the safety profile of this compound and its potential for clinical use.
Conclusion:
In conclusion, 1-(Prop-2-yn-1-yl)-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine is a piperazine derivative with potential applications in various fields of scientific research. It has a unique structure that makes it suitable for various types of studies, and it has been shown to have a range of biochemical and physiological effects. Further studies are needed to determine the safety profile of this compound and its potential for clinical use.

Synthesis Methods

The synthesis of 1-(Prop-2-yn-1-yl)-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine involves the reaction of 1-(Prop-2-yn-1-yl)piperazine with 2,3,4-trimethoxybenzyl chloride in the presence of a base. This reaction yields 1-(Prop-2-yn-1-yl)-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine as a white solid with a high yield. The purity of the compound can be improved by recrystallization.

Scientific Research Applications

1-(Prop-2-yn-1-yl)-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine has potential applications in various fields of scientific research, including medicinal chemistry, drug discovery, and neuroscience. It can be used as a lead compound for the development of new drugs targeting the central nervous system. 1-(Prop-2-yn-1-yl)-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine has been shown to have an affinity for serotonin receptors, which makes it a potential candidate for the treatment of psychiatric disorders such as depression and anxiety.

properties

IUPAC Name

1-prop-2-ynyl-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O3/c1-5-8-18-9-11-19(12-10-18)13-14-6-7-15(20-2)17(22-4)16(14)21-3/h1,6-7H,8-13H2,2-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJJQKDCOWADRHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)CN2CCN(CC2)CC#C)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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